4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid
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Overview
Description
The compound 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole, pyrrolopyrimidine, and piperazine, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolopyrimidine moiety: This can be achieved through condensation reactions using suitable starting materials.
Attachment of the azetidine and piperazine groups: These steps may involve nucleophilic substitution reactions, often facilitated by the use of strong bases or catalysts.
Final assembly and purification: The final compound is obtained through a series of purification steps, such as recrystallization or chromatography, to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms and aromatic rings makes the compound susceptible to oxidation under appropriate conditions.
Reduction: Functional groups such as the cyano and sulfonyl groups can be reduced to their corresponding amines and thiols, respectively.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic and heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under various conditions, often with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or sulfone derivatives, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, the compound could be investigated for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: The compound may find applications in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:
Binding to enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Interacting with receptors: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Modulating protein-protein interactions: The compound may disrupt or stabilize protein-protein interactions, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound shares the pyrazole and pyrazine moieties but lacks the complex structure of the target compound.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Uniqueness
The target compound’s uniqueness lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable molecule for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C44H44F3N13O9S |
---|---|
Molecular Weight |
988.0 g/mol |
IUPAC Name |
4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C42H43N13O7S.C2HF3O2/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58;3-2(4,5)1(6)7/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50);(H,6,7) |
InChI Key |
RRJQTSMHAOAMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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